1-(3-Methyl-benzoyl)-piperazine

Beschreibung

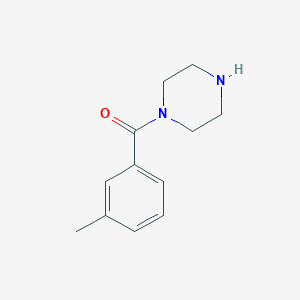

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-methylphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-3-2-4-11(9-10)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGUVIUZDTUVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375166 | |

| Record name | (3-Methylphenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100939-91-1 | |

| Record name | (3-Methylphenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100939-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Methyl-benzoyl)-piperazine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Methyl-benzoyl)-piperazine

Introduction

This compound is a valuable chemical intermediate in the field of medicinal chemistry and drug development. As a derivative of piperazine, a core scaffold found in numerous FDA-approved drugs, it serves as a versatile building block for synthesizing more complex molecules with potential therapeutic activities. The piperazine ring offers unique physicochemical properties, including the ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, which are critical for drug-receptor binding.

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step protocols but also the underlying scientific rationale for key procedural choices. By integrating field-proven insights with authoritative references, this document aims to be a self-validating resource for the reliable preparation and analysis of this important compound.

Part 1: Synthesis Methodology

The synthesis of this compound is most commonly achieved through a nucleophilic acyl substitution reaction. This approach involves the acylation of piperazine with 3-methylbenzoyl chloride.

Principle of the Reaction

The core of this synthesis is the reaction between a nucleophile (the secondary amine of piperazine) and an electrophilic acyl chloride. The nitrogen atom of piperazine attacks the carbonyl carbon of 3-methylbenzoyl chloride. The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.

Causality Behind Experimental Choices

-

Reactants : Piperazine is used as the nucleophile. To favor mono-acylation and prevent the formation of the di-substituted byproduct, an excess of piperazine can be used, although this complicates purification. A more controlled approach, described here, uses a 1:1 molar ratio with a non-nucleophilic base. 3-Methylbenzoyl chloride is the acylating agent, chosen for its high reactivity.

-

Base : Triethylamine (Et₃N) is a common choice. It is a non-nucleophilic organic base that effectively scavenges the HCl generated during the reaction without competing with piperazine in attacking the acyl chloride.

-

Solvent : Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert, dissolves the reactants well, and has a low boiling point, which facilitates its removal during the work-up phase.

-

Temperature : The reaction is initiated at a low temperature (0 °C) by adding the acyl chloride dropwise. This is a critical control measure to manage the exothermic nature of the acylation, preventing potential side reactions and ensuring selectivity.

Visualization of the Synthetic Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Mandatory Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Piperazine (CAS: 110-85-0) : Corrosive. Causes severe skin burns and eye damage.[1][2][3] May cause an allergic skin reaction, and allergy or asthma symptoms if inhaled.[1][4] Suspected of damaging fertility or the unborn child.[1][2]

-

3-Methylbenzoyl chloride (CAS: 1711-06-4) : Corrosive. Causes severe skin burns and serious eye damage.[5][6][7] May cause respiratory irritation.[6][7] It is also a combustible liquid.[5]

-

Triethylamine (Et₃N) : Flammable liquid and vapor. Corrosive and harmful if swallowed or inhaled.

-

Dichloromethane (DCM) : Suspected of causing cancer. Causes skin and serious eye irritation.

Refer to the latest Safety Data Sheets (SDS) for all chemicals before commencing work.[1][2][3][4][5][6][7][8]

Detailed Experimental Protocol: Synthesis

-

Preparation : To a round-bottom flask equipped with a magnetic stir bar, add piperazine (1.0 eq) and dichloromethane (DCM, approx. 10 mL per gram of piperazine).

-

Base Addition : Add triethylamine (1.1 eq) to the solution.

-

Cooling : Place the flask in an ice-water bath and stir for 15 minutes until the temperature equilibrates to 0 °C.

-

Acyl Chloride Addition : In a separate flask, dissolve 3-methylbenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution to the piperazine mixture dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction : After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 3-4 hours or until Thin Layer Chromatography (TLC) indicates completion.

-

Quenching & Work-up :

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acid wash removes excess piperazine and triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

-

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Part 2: Structural Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Visualization of the Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic and Chromatographic Data

The following table summarizes the expected data from the characterization analyses.

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~7.1-7.3 ppm), Piperazine protons (~3.4-3.8 ppm and ~2.8-3.0 ppm, often broad), Methyl protons (~2.4 ppm), NH proton (variable, may be broad). Note: Signals for piperazine protons may be broad or split into multiple sets due to restricted rotation around the amide C-N bond.[9][10] |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (~170 ppm), Aromatic carbons (~125-138 ppm), Piperazine carbons (~40-50 ppm, may be broad), Methyl carbon (~21 ppm). |

| Mass Spec. (ESI-MS) | [M+H]⁺ | Expected m/z: 205.13 (Calculated for C₁₂H₁₇N₂O⁺) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ (N-H stretch, secondary amine), ~2950-2800 cm⁻¹ (C-H stretch, aliphatic), ~1630 cm⁻¹ (C=O stretch, amide), ~1600 cm⁻¹ (C=C stretch, aromatic). |

| HPLC | Purity | >95% (as determined by peak area integration). |

Detailed Experimental Protocols: Characterization

Protocol 1: NMR Spectroscopy

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire a ¹H NMR spectrum. Due to the potential for conformational isomers (rotamers), acquiring spectra at elevated temperatures may be necessary to observe coalescence and sharpen the signals of the piperazine protons.[9][11]

-

Acquire a ¹³C NMR spectrum.

-

Process the spectra to identify chemical shifts, coupling constants, and integrations, and compare them against expected values.

Protocol 2: Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into an electrospray ionization (ESI) source coupled to a mass analyzer.

-

Acquire the mass spectrum in positive ion mode.

-

Identify the protonated molecular ion peak ([M+H]⁺) and confirm that its mass-to-charge ratio (m/z) matches the calculated value.

Protocol 3: Infrared (IR) Spectroscopy

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the key functional groups (amide C=O, N-H, aromatic C=C, aliphatic C-H).

Protocol 4: High-Performance Liquid Chromatography (HPLC)

-

Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Use a reversed-phase column (e.g., C18).

-

Employ a mobile phase gradient, for example, starting with a high percentage of water (with 0.1% formic acid or trifluoroacetic acid) and ramping up to a high percentage of acetonitrile (with 0.1% acid).

-

Monitor the elution using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).[12]

-

Calculate the purity of the sample based on the relative area of the main product peak. A method using derivatization may be needed for trace analysis of the starting material piperazine if it lacks a chromophore.[13][14]

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound via nucleophilic acyl substitution. The rationale behind the selection of reagents, solvents, and reaction conditions has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive suite of analytical techniques has been presented, complete with step-by-step protocols, to ensure the unambiguous confirmation of the product's structure, identity, and purity. By adhering to the described safety precautions and experimental procedures, researchers can confidently and safely produce and validate this key chemical intermediate for applications in drug discovery and development.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. nj.gov [nj.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

physicochemical properties of 1-(3-Methyl-benzoyl)-piperazine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Methyl-benzoyl)-piperazine

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but the very foundation of a successful formulation strategy.[1] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[2][3] This guide provides a detailed technical examination of this compound, a piperazine derivative of interest. Piperazine and its analogues are prevalent scaffolds in medicinal chemistry, known for their versatile pharmacological activities.[4]

This document is structured to provide researchers, medicinal chemists, and formulation scientists with both the foundational data and the practical experimental frameworks necessary for a thorough characterization of this compound. We will delve into the significance of each core property, present available data, and provide detailed, self-validating experimental protocols grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.[5][6][7]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is the starting point for all physicochemical analysis.

-

IUPAC Name: (3-methylphenyl)(piperazin-1-yl)methanone

-

Synonyms: this compound, AKOS BB-5455, 1-(3-Methylphenyl)(1-piperazinyl)methanone[4][8]

-

CAS Number: 100939-91-1[4]

-

Molecular Formula: C₁₂H₁₆N₂O[9]

-

Molecular Weight: 204.27 g/mol [10]

Chemical Structure:

(Simplified 2D representation)

Core Physicochemical Properties: Data and Significance

The following properties are critical predictors of a compound's behavior in both in vitro and in vivo systems. The data presented has been aggregated from predictive and experimental sources.

| Property | Value | Significance in Drug Development |

| Melting Point | 74-76 °C[9][10] | Indicates purity, solid-state stability, and lattice energy. It is a critical parameter for manufacturing processes like milling and granulation.[11][12] |

| Boiling Point | 370.5 ± 42.0 °C (Predicted)[9][10] | Defines the upper-temperature limit for processing and storage in a liquid state and is related to the compound's volatility.[13][14] |

| pKa | 8.50 ± 0.10 (Predicted)[9][10] | The acid dissociation constant is crucial for predicting the ionization state at different physiological pH values, which directly impacts solubility, absorption across membranes, and receptor binding.[15][16] |

| Density | 1.093 ± 0.06 g/cm³ (Predicted)[9][10] | Important for formulation design, especially for solid dosage forms (e.g., tablet compression) and for processes involving fluid dynamics. |

| Water Solubility | Data not available; requires experimental determination. | Fundamentally affects dissolution rate and bioavailability. Poor water solubility is a major hurdle in drug development.[2][3][17] |

| LogP (Octanol/Water) | Data not available; requires experimental determination. | The partition coefficient is a key measure of lipophilicity, predicting a drug's ability to permeate biological membranes, its distribution in the body, and potential for metabolism. |

Experimental Determination Protocols

The following sections detail standardized, self-validating methodologies for determining the key . These protocols are based on the authoritative OECD Guidelines for the Testing of Chemicals, ensuring data integrity and international acceptance.[18][19][20]

Melting Point Determination (OECD Guideline 102)

Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow range. Impurities depress and broaden this range, making this method a primary indicator of purity.[11][21] The choice of the capillary method is due to its high precision and requirement for only a small amount of sample.[22]

Detailed Protocol (Capillary/Metal Block Method):

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Gently pulverize the sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-4 mm by tapping the sealed end on a hard surface. Ensure the powder is tightly packed.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Preliminary Determination: Heat the block rapidly to determine an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Using a new sample, heat the block rapidly to within 20°C of the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.

-

Observation & Validation:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid particle melts completely.

-

The melting range is T₁ - T₂.

-

Perform the measurement in triplicate to ensure reproducibility. The results should be within a narrow, predefined tolerance (e.g., ±0.5°C).

-

Self-Validation: Calibrate the apparatus daily using certified reference standards with known melting points that bracket the expected melting point of the test substance.

-

Experimental Workflow: Melting Point Determination

Caption: Workflow for OECD 102 Melting Point Determination.

Water Solubility Determination (OECD Guideline 105)

Causality: Solubility is the result of a dynamic equilibrium between a solute dissolving into a solvent and re-precipitating.[17] The "Flask Method" is chosen for substances like this, which are expected to have solubilities above 10⁻² g/L, as it is a robust and direct measurement of this equilibrium.[23][24] Achieving a true saturation equilibrium is the critical step for accuracy.

Detailed Protocol (Flask Method):

-

System Preparation: Prepare a series of flasks. To each, add a measured volume of distilled water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline for physiological relevance). Place a magnetic stirrer in each flask.

-

Sample Addition: Add an excess amount of this compound to each flask. The excess solid ensures that saturation can be achieved.

-

Equilibration: Seal the flasks and place them in a constant temperature water bath, preferably at 20 ± 0.5 °C. Stir the contents for a sufficient duration to reach equilibrium.

-

Justification: A preliminary test should be run to determine the time to equilibrium (e.g., by taking samples at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are consistent.

-

-

Phase Separation: Once equilibrium is achieved, stop stirring and allow the excess solid to settle. Separate the saturated aqueous phase from the undissolved solid via centrifugation or filtration through a non-adsorbing filter (e.g., PTFE).

-

Concentration Analysis: Accurately determine the concentration of the dissolved substance in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Self-Validation:

-

The experiment must be performed in at least triplicate.

-

The analytical method must be validated for linearity, accuracy, and precision.

-

A mass balance calculation should be performed to ensure no significant loss of substance occurred due to degradation or adsorption.

-

Experimental Workflow: Water Solubility Determination

Caption: Workflow for OECD 105 Solubility (Flask Method).

Dissociation Constant (pKa) Determination (OECD Guideline 112)

Causality: The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[15] For a basic compound like this compound (due to the piperazine nitrogens), potentiometric titration is an ideal method. It works by monitoring the change in pH of a solution of the compound as a titrant (an acid) is added, allowing for the direct observation of the buffering region centered around the pKa.

Detailed Protocol (Potentiometric Titration):

-

Apparatus & Calibration: Use a high-precision pH meter with a combination electrode. Calibrate the system using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) immediately before use.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of purified water (or a water/co-solvent mixture if solubility is low). The concentration should be known precisely.

-

Titration:

-

Immerse the calibrated pH electrode and a temperature probe into the sample solution.

-

Titrate the solution with a standardized strong acid titrant (e.g., 0.1 M HCl) added in small, precise increments using an automated burette.

-

Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of this derivative curve corresponds to the equivalence point.

-

The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).

-

-

Self-Validation:

-

Perform the titration in triplicate.

-

Run a blank titration (titrating the solvent without the sample) to correct for any solvent effects.

-

Verify the method by determining the pKa of a known reference compound (e.g., Tris buffer) under identical conditions.

-

Experimental Workflow: pKa Determination

Caption: Workflow for OECD 112 pKa by Potentiometric Titration.

References

- 1. labinsights.nl [labinsights.nl]

- 2. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tabletscapsules.com [tabletscapsules.com]

- 4. Cas 100939-91-1,this compound | lookchem [lookchem.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]

- 8. This compound CAS#: 100939-91-1 [amp.chemicalbook.com]

- 9. This compound CAS#: 100939-91-1 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. laboratuar.com [laboratuar.com]

- 12. mdpi.com [mdpi.com]

- 13. laboratuar.com [laboratuar.com]

- 14. lcslaboratory.com [lcslaboratory.com]

- 15. oecd.org [oecd.org]

- 16. uregina.ca [uregina.ca]

- 17. books.google.cn [books.google.cn]

- 18. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 19. OECD/EU-Methods [laus.group]

- 20. search.library.brandeis.edu [search.library.brandeis.edu]

- 21. oecd.org [oecd.org]

- 22. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 23. filab.fr [filab.fr]

- 24. oecd.org [oecd.org]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(3-Methyl-benzoyl)-piperazine

A Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methyl-benzoyl)-piperazine is a synthetic organic compound featuring a piperazine core, a structure renowned for its prevalence in a multitude of bioactive molecules.[1] While the specific biological activities and mechanism of action for this particular derivative remain largely uncharacterized in publicly available literature, the piperazine scaffold is a well-established pharmacophore. Derivatives of piperazine have been explored for a wide range of pharmacological applications, including as central nervous system depressants, anthelmintics, and antihistamines.[2][3] This guide presents a comprehensive framework for the systematic investigation of this compound's mechanism of action. It is designed to provide researchers and drug development professionals with a logical, evidence-based pathway to characterize the compound's molecular targets and physiological effects. This document outlines a series of proposed experimental workflows, from initial receptor profiling to in-depth functional assays, grounded in established methodologies for novel compound characterization.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This simple structure imparts favorable physicochemical properties, including aqueous solubility and the ability to exist in a protonated state at physiological pH, which often facilitates interactions with biological targets. The versatility of the piperazine scaffold allows for the introduction of various substituents at the nitrogen atoms, leading to a vast chemical space with diverse pharmacological activities.

This compound (Figure 1) possesses a 3-methylbenzoyl group attached to one of the piperazine nitrogens.[4] The presence of the benzoyl group introduces an aromatic system and a carbonyl moiety, which can participate in various non-covalent interactions with protein targets, such as pi-stacking, hydrogen bonding, and van der Waals forces. The methyl group at the meta-position of the benzoyl ring can influence the compound's steric and electronic properties, potentially modulating its binding affinity and selectivity for specific receptors.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Given the lack of specific biological data for this compound, a logical starting point for investigation is to hypothesize potential targets based on the known activities of structurally related piperazine derivatives. Many psychoactive drugs, including antidepressants and antipsychotics, feature a piperazine core and are known to interact with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. Therefore, a primary hypothesis is that this compound may modulate the activity of one or more of these receptor systems.

Proposed Investigational Workflow

To systematically elucidate the mechanism of action of this compound, a multi-tiered experimental approach is recommended. This workflow (Figure 2) begins with broad, high-throughput screening to identify potential targets and progresses to more focused, in-depth studies to characterize the nature of the interaction and its functional consequences.

Caption: Proposed experimental workflow for characterizing the mechanism of action.

Phase 1: Broad Spectrum Target Screening

The initial step is to perform a broad screen against a panel of known biological targets to identify potential interactions. This unbiased approach helps to generate initial hypotheses about the compound's mechanism of action.

Experimental Protocol: Receptor Profiling Screen

A commercially available receptor profiling service (e.g., Eurofins SafetyScreen, DiscoverX BioMAP) should be employed to test this compound at a fixed concentration (typically 1-10 µM) against a panel of several hundred targets, including GPCRs, ion channels, transporters, and enzymes.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Assay Execution: The service provider will perform a series of binding or functional assays to measure the percent inhibition or activation of each target by the test compound.

-

Data Analysis: The results will be provided as a report detailing the percent effect of the compound on each target. Significant interactions (typically >50% inhibition or activation) are flagged for further investigation.

Phase 2: In-Depth In Vitro Characterization

Once potential high-affinity targets are identified from the initial screen, the next phase involves detailed in vitro studies to confirm and quantify these interactions. This phase will focus on determining the binding affinity and functional activity of this compound at the identified target(s).

Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for quantifying the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

This assay is performed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from a tissue known to be rich in the receptor.

-

Incubation: Incubate the membranes with increasing concentrations of the radioligand in the presence and absence of a high concentration of an unlabeled competing ligand (to determine non-specific binding).

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.

This assay is used to determine the affinity (Ki) of an unlabeled compound (this compound) for the target receptor by measuring its ability to compete with a fixed concentration of the radioligand.

Methodology:

-

Incubation: Incubate the receptor preparation with a fixed concentration of the radioligand (typically at or near its Kd) and a range of concentrations of the unlabeled test compound.

-

Separation and Quantification: Follow the same procedure as for the saturation binding assay.

-

Data Analysis: Plot the percent specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. The choice of functional assay depends on the signaling pathway coupled to the target receptor.

Many aminergic receptors are coupled to either the stimulatory (Gs) or inhibitory (Gi) G-protein, which modulate the production of cyclic adenosine monophosphate (cAMP).

Methodology:

-

Cell Culture: Use a cell line stably expressing the target receptor.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. To test for antagonist activity, co-incubate the cells with the test compound and a known agonist for the receptor.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration. For agonists, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect). For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist response) and calculate the Kb (equilibrium dissociation constant for the antagonist) using the Gaddum equation.

Caption: Simplified GPCR signaling pathway for cAMP modulation.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in tables for easy comparison.

Table 1: Hypothetical Binding Affinity and Functional Potency Data

| Target Receptor | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) | Mode of Action |

| Dopamine D2 | 50 | cAMP Inhibition | IC50 = 120 | Antagonist |

| Serotonin 5-HT2A | 250 | Calcium Flux | IC50 = 500 | Antagonist |

| Histamine H1 | >1000 | N/A | >1000 | Inactive |

This table is for illustrative purposes only and does not represent actual data.

Conclusion and Future Directions

This technical guide provides a comprehensive and logical framework for the initial characterization of the mechanism of action of this compound. By following this structured approach, researchers can efficiently identify and validate the molecular targets of this novel compound, thereby laying the groundwork for further preclinical and clinical development. The initial focus on aminergic GPCRs is a rational starting point based on the chemical structure, but the results of the broad receptor screen will ultimately guide the investigational path. Subsequent studies should include more complex cellular models, such as primary neuronal cultures, and in vivo animal models to explore the physiological and behavioral effects of the compound.

References

An In-Depth Technical Guide to the Biological Activity of 1-(3-Methyl-benzoyl)-piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methyl-benzoyl)-piperazine is a synthetic organic compound featuring a piperazine core substituted with a 3-methylbenzoyl group.[1] While the broader class of piperazine derivatives has been extensively studied for diverse pharmacological activities, including anticancer, anthelmintic, and central nervous system effects, specific and detailed biological data for this compound remains limited in publicly accessible scientific literature.[2][3][4] This technical guide synthesizes the available information on related benzoylpiperazine and piperazine derivatives to provide a predictive framework for the potential biological activities of this compound and to outline robust experimental protocols for its comprehensive evaluation.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, prized for its versatile synthetic handles and its ability to impart favorable pharmacokinetic properties.[5] The two nitrogen atoms within the six-membered ring can be readily functionalized, allowing for the exploration of vast chemical space and the fine-tuning of biological activity. This versatility has led to the successful development of numerous drugs across various therapeutic areas.[5] The introduction of a benzoyl moiety, as seen in this compound, adds a rigid aromatic structure that can participate in various receptor-ligand interactions, including pi-stacking and hydrogen bonding. The methyl group on the benzoyl ring can further influence steric and electronic properties, potentially enhancing binding affinity and selectivity for specific biological targets.[1]

Predicted Biological Activities and Mechanistic Hypotheses

Based on the activities of structurally similar compounds, this compound is hypothesized to exhibit potential in the following areas:

Anticancer Activity

Derivatives of 1-(substituted-benzoyl)-4-(benzhydryl)piperazine have demonstrated significant cytotoxicity against a range of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers.[6] It is plausible that this compound could exhibit similar antiproliferative effects.

Hypothesized Mechanism of Action: The anticancer activity of related piperazine derivatives has been linked to the induction of apoptosis and interference with critical cellular signaling pathways.[7] For instance, some piperazine-containing compounds have been shown to inhibit the PI3K/AKT pathway, a key regulator of cell survival and proliferation that is often dysregulated in cancer.[8]

Logical Relationship of Anticancer Activity:

Figure 1: Hypothesized mechanism of anticancer activity.

Tyrosinase Inhibition

Benzoylpiperazine derivatives have emerged as a promising class of tyrosinase inhibitors.[9] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.

Hypothesized Mechanism of Action: The inhibitory activity of these compounds is thought to arise from their ability to chelate the copper ions in the active site of the tyrosinase enzyme, thereby preventing the binding of its natural substrate, tyrosine. The benzoyl moiety can further stabilize the inhibitor within the active site through hydrophobic and other non-covalent interactions.

Abl Kinase Inhibition

The piperazine moiety is a common feature in a number of potent BCR-ABL kinase inhibitors used in the treatment of chronic myeloid leukemia (CML). While specific data for this compound is unavailable, its structural components suggest a potential for interaction with the ATP-binding site of Abl kinase.

Hypothesized Mechanism of Action: The piperazine ring can serve as a key pharmacophore that orients the molecule within the kinase domain, while the benzoyl group could engage in interactions with hydrophobic pockets and key residues, leading to competitive inhibition of ATP binding and subsequent downregulation of kinase activity.

Proposed Experimental Workflows for Biological Characterization

To rigorously assess the biological activities of this compound, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a comprehensive profile of the compound's potential therapeutic applications.

General Synthesis of this compound

A common method for the synthesis of N-benzoylpiperazines involves the acylation of piperazine with the corresponding benzoyl chloride.

Step-by-Step Protocol:

-

Dissolution: Dissolve piperazine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Slowly add a solution of 3-methylbenzoyl chloride (1.0 equivalent) in the same solvent to the piperazine solution at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Synthesis:

Figure 2: General synthesis workflow.

In Vitro Antiproliferative Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., K562, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

| Compound | Cell Line | IC50 (µM) |

| This compound | K562 | To be determined |

| This compound | MCF-7 | To be determined |

| This compound | HeLa | To be determined |

| Doxorubicin (Positive Control) | K562 | Reference value |

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

Step-by-Step Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and L-tyrosine in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Assay Setup: In a 96-well plate, add the buffer, tyrosinase solution, and various concentrations of this compound. Include a positive control (e.g., Kojic acid) and a negative control (no inhibitor).

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding the L-tyrosine solution to all wells.

-

Absorbance Monitoring: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for 20-30 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for tyrosinase inhibition.

Data Presentation:

| Compound | IC50 (µM) | Inhibition Type |

| This compound | To be determined | To be determined |

| Kojic Acid (Positive Control) | Reference value | Competitive |

Conclusion and Future Directions

While direct biological data for this compound is currently sparse, the established activities of related piperazine and benzoylpiperazine derivatives provide a strong rationale for its investigation as a potential anticancer agent and enzyme inhibitor. The experimental workflows detailed in this guide offer a robust framework for elucidating the biological profile of this compound. Future research should focus on a comprehensive screening against a panel of cancer cell lines and key enzymes, followed by in-depth mechanistic studies to identify its specific molecular targets and signaling pathways. Such investigations will be crucial in determining the therapeutic potential of this compound and guiding its further development.

References

- 1. kuujia.com [kuujia.com]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Screening of 1-(3-Methyl-benzoyl)-piperazine Derivatives

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs targeting the central nervous system (CNS) and other therapeutic areas.[1] This guide provides an in-depth technical exploration of a specific, synthetically accessible subclass: 1-(3-methyl-benzoyl)-piperazine derivatives. We will dissect the prevalent synthetic methodologies, focusing on the causality behind experimental choices to ensure high yield and purity. Furthermore, this document outlines a logical, multi-tiered biological screening cascade designed to identify and characterize the pharmacological activity of these novel compounds, moving from high-throughput primary assays to crucial secondary and ADME/Tox profiling. This guide is intended to be a practical resource for researchers engaged in the design, synthesis, and evaluation of new chemical entities for drug discovery.

Introduction: The Strategic Value of the 1-Aroyl-Piperazine Scaffold

The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, is a versatile building block in drug design. Its unique physicochemical properties allow it to engage in hydrogen bonding and ionic interactions, influencing the solubility, bioavailability, and target engagement of parent compounds.[1] Many successful drugs, including antipsychotics like clozapine and antidepressants like vortioxetine, feature this critical scaffold.[1]

The 1-aroyl-piperazine motif, specifically, is of significant interest. The amide linkage provides a rigid, planar unit that can orient substituents for optimal interaction with biological targets. The choice of the aromatic group—in this case, a 3-methyl-benzoyl moiety—is a deliberate design element. The methyl group at the meta-position subtly modulates the electronic properties and lipophilicity of the aromatic ring, which can fine-tune receptor affinity, selectivity, and metabolic stability compared to its unsubstituted benzoyl counterpart. This guide provides a comprehensive framework for the synthesis and subsequent pharmacological evaluation of this promising class of molecules.

Part I: Chemical Synthesis and Characterization

The synthesis of this compound derivatives is most reliably achieved through nucleophilic acyl substitution. The primary challenge lies in achieving selective mono-acylation of the symmetrical piperazine starting material.

Primary Synthetic Pathway: Schotten-Baumann N-Acylation

The most direct and industrially scalable method for this transformation is the Schotten-Baumann reaction, which involves the acylation of piperazine with an acyl chloride in the presence of a base.[2]

-

Stoichiometry: A significant excess of piperazine (typically 2.5 to 4 equivalents) is employed. This statistical approach ensures that the acyl chloride is more likely to encounter an unreacted piperazine molecule than a mono-acylated product, thereby minimizing the formation of the undesired 1,4-dibenzoylpiperazine byproduct.[3]

-

Temperature Control: The reaction between an amine and an acyl chloride is highly exothermic. Maintaining a low temperature (0-5 °C) during the dropwise addition of 3-methyl-benzoyl chloride is critical to prevent side reactions and ensure controlled, selective amide bond formation.[2][4]

-

Base and Solvent: An aqueous base like sodium hydroxide (NaOH) serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion, and helps to keep the piperazine hydrochloride salt in the aqueous phase during extraction.[2][4] A biphasic system with a non-polar organic solvent like dichloromethane (DCM) allows for easy separation of the product from the excess piperazine and inorganic salts.

Diagram: General Synthesis Workflow

Caption: High-level workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis of 1-(3-methyl-benzoyl)piperazine

This protocol is a representative example for achieving selective mono-acylation.

Materials:

-

Piperazine (anhydrous)

-

3-Methyl-benzoyl chloride

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Preparation: In a 250 mL round-bottom flask, dissolve piperazine (4.0 eq.) in a 10% aqueous NaOH solution (e.g., 10g NaOH in 90 mL water). Cool the vigorously stirring solution to 0-5 °C using an ice bath.

-

Acylation: Dissolve 3-methyl-benzoyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 DCM:Methanol. The disappearance of the 3-methyl-benzoyl chloride spot indicates completion.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with DCM.[4]

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove residual piperazine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a white or off-white solid, can be purified by recrystallization from a suitable solvent system like toluene/petroleum ether or by flash column chromatography on silica gel.[3][4]

Purification & Structural Characterization

-

Purification: The choice between recrystallization and chromatography depends on the impurity profile. Recrystallization is efficient for removing small amounts of highly soluble or insoluble impurities, while column chromatography is necessary to separate the product from byproducts with similar polarity, such as the di-acylated piperazine.[3]

-

Characterization: The identity and purity of the final compound must be confirmed.

-

¹H NMR: Confirms the structure by showing characteristic peaks for the aromatic protons (with splitting patterns indicative of the 1,3-substitution), the methyl group singlet, and the two distinct sets of piperazine protons.

-

LC-MS: Provides the molecular weight of the compound, confirming its identity, and assesses its purity.

-

IR Spectroscopy: Shows a strong carbonyl (C=O) stretch for the amide bond, typically around 1630-1680 cm⁻¹.

-

Part II: A Strategic Framework for Biological Screening

Once a library of this compound derivatives is synthesized, a systematic screening cascade is essential to identify promising candidates. Given the prevalence of the piperazine scaffold in CNS-active agents, a hypothetical screening cascade targeting key monoamine receptors, such as dopamine D₂ and serotonin 5-HT₁ₐ/₂ₐ receptors, is a logical starting point.[1][5]

Diagram: Tiered Biological Screening Cascade

Caption: A logical screening cascade to identify lead compounds.

Level 1: Primary Screening - Target Affinity

-

Assay: Radioligand Binding Assay.

-

Principle: This assay measures the ability of a test compound to displace a known, high-affinity radiolabeled ligand from its receptor. The amount of radioactivity displaced is proportional to the affinity of the test compound for the receptor.

-

Rationale: It is a robust, high-throughput method ideal for screening large numbers of compounds to determine their binding affinity (expressed as the inhibition constant, Kᵢ). It serves as the first filter to identify "hits."

-

Protocol Snapshot (Radioligand Binding):

-

Prepare cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with the human D₂ receptor).

-

In a 96-well plate, incubate a fixed concentration of the cell membranes and the specific radioligand (e.g., [³H]-Spiperone for D₂).

-

Add the test compounds across a range of concentrations.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the plate contents through a glass fiber filtermat, trapping the membranes and any bound radioligand.

-

Wash to remove unbound radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate Kᵢ values by analyzing the dose-response curve of displacement.

-

Level 2: Secondary Screening - Functional Activity

Hits from the primary screen must be evaluated for functional activity to determine if they are agonists (activate the receptor) or antagonists (block the receptor).

-

Assay: Functional assays such as cAMP (for Gᵢ/Gₛ-coupled receptors) or Calcium Flux (for Gᵩ-coupled receptors) assays.

-

Principle: These assays measure a downstream signaling event that occurs after receptor activation or inhibition. For example, D₂ receptor activation (Gᵢ-coupled) leads to a decrease in intracellular cAMP levels.

-

Rationale: This step is crucial to understand the compound's mechanism of action and to determine its potency (IC₅₀ for antagonists or EC₅₀ for agonists).

-

Trustworthiness: The protocol must include positive controls (known agonists/antagonists) and negative controls (vehicle) to validate the assay performance and allow for accurate data normalization.

Level 3: Early ADME/Tox Profiling

Promising compounds with good affinity and functional potency should be subjected to early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiling to assess their drug-like properties.

-

Key Assays:

-

Metabolic Stability: Incubating the compound with liver microsomes to determine its rate of metabolic breakdown. Poor stability can be a major liability.

-

Cytotoxicity: Assessing the compound's general toxicity to cells (e.g., using an MTT assay on a cell line like HepG2).

-

hERG Channel Assay: An early cardiac safety assessment, as inhibition of the hERG potassium channel is linked to a risk of cardiac arrhythmia.

-

Data Presentation and Interpretation

Quantitative data from the screening cascade should be organized for clear comparison, facilitating structure-activity relationship (SAR) analysis.

| Compound ID | R-Group Modification | D₂ Kᵢ (nM) | 5-HT₂ₐ IC₅₀ (nM) | Microsomal T½ (min) |

| XYZ-001 | 1-(3-methyl-benzoyl)- | 15.2 | 45.8 | 35 |

| XYZ-002 | 1-(3,5-dimethyl-benzoyl)- | 8.7 | 60.1 | 48 |

| XYZ-003 | 1-(3-chloro-benzoyl)- | 22.5 | 12.3 | 21 |

| Control | Aripiprazole | 1.1 | 3.4 | >60 |

This tabular format allows researchers to quickly discern how small structural changes (e.g., adding a second methyl group or swapping it for a chloro group) impact affinity, functional potency, and metabolic stability, thereby guiding the next round of chemical synthesis and optimization.

Conclusion

The this compound scaffold represents a synthetically tractable and pharmacologically relevant starting point for drug discovery campaigns. The successful development of derivatives relies on a robust understanding of the underlying chemical principles to ensure efficient and selective synthesis. A well-designed, tiered screening cascade is equally critical, providing the necessary data to build a comprehensive structure-activity relationship, identify potent and selective modulators of high-value biological targets, and de-risk candidates early in the discovery process. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel therapeutics based on this versatile chemical framework.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(3-Methyl-benzoyl)-piperazine

This guide provides a comprehensive framework for the in vitro evaluation of 1-(3-Methyl-benzoyl)-piperazine, a synthetic compound with potential pharmacological activity. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to characterize the compound's biological profile. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction and Rationale

This compound belongs to the piperazine class of compounds. Many piperazine derivatives are known to exhibit pharmacological activity, particularly within the central nervous system (CNS), by interacting with neurotransmitter systems.[1][2][3] The benzoylpiperazine moiety, specifically, has been associated with effects on monoamine pathways, including dopamine and serotonin systems.[4] Given this structural precedent, a thorough in vitro evaluation is warranted to elucidate the potential therapeutic applications and safety liabilities of this compound.

The core objective of this guide is to propose a systematic screening cascade. This cascade begins with broad profiling to identify primary biological targets and potential safety concerns, followed by more focused assays to determine the mechanism of action and potency.

Physicochemical Characterization

Before initiating biological assays, a fundamental understanding of the compound's physicochemical properties is essential for accurate data interpretation.

-

Purity Assessment : The purity of the test compound should be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

Solubility Determination : The solubility of this compound should be assessed in relevant assay buffers and solvents, such as Dimethyl Sulfoxide (DMSO), to ensure it remains in solution at the tested concentrations.

-

Chemical Stability : The stability of the compound in the assay buffers and under various storage conditions should be evaluated to prevent degradation that could lead to inaccurate results.

In Vitro Safety and Toxicity Assessment

Early assessment of potential safety liabilities is a critical component of drug discovery. The following assays are recommended to identify potential off-target effects and cytotoxicity.

Cytotoxicity Assessment

Determining the potential for this compound to induce cell death is a crucial first step. The MTT assay is a widely used colorimetric method to assess cell viability.[5][6][7]

Table 1: Example Data Presentation for Cytotoxicity Assay

| Cell Line | Compound Concentration (µM) | % Cell Viability |

| HEK293 | 1 | 98.5 |

| 10 | 95.2 | |

| 100 | 60.1 | |

| SH-SY5Y | 1 | 99.1 |

| 10 | 96.8 | |

| 100 | 75.4 |

Experimental Protocol: MTT Assay for Cytotoxicity [5][6][8]

-

Cell Seeding : Plate cells (e.g., HEK293 or a neuronally-derived line like SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]

-

Compound Treatment : Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24 or 48 hours).

-

MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]

-

Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant concern in drug development due to the risk of cardiac arrhythmias.[9][10][11][12] An automated patch-clamp assay is a high-throughput method to assess this potential liability.[9][10]

Experimental Protocol: Automated Patch-Clamp hERG Assay [9][10][11]

-

Cell Preparation : Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Compound Application : Apply a range of concentrations of this compound to the cells.

-

Electrophysiological Recording : Use an automated patch-clamp system to measure the hERG channel current in response to a specific voltage protocol.[9][13]

-

Data Analysis : Calculate the percentage of hERG current inhibition at each compound concentration to determine the IC50 value.[11]

Cytochrome P450 (CYP) Inhibition Assay

Investigating the potential for drug-drug interactions is crucial. This assay determines if this compound inhibits major CYP enzymes, which are responsible for the metabolism of many drugs.[14][15][16][17][18]

Experimental Protocol: Fluorogenic CYP Inhibition Assay [17]

-

Enzyme Incubation : Incubate human liver microsomes or recombinant CYP enzymes with a specific fluorogenic substrate and a range of concentrations of this compound.

-

Fluorescence Measurement : Monitor the formation of the fluorescent metabolite over time using a fluorescence plate reader.

-

IC50 Determination : Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.[17][18]

Pharmacological Screening: A Tiered Approach

A tiered screening approach is recommended to efficiently identify the primary pharmacological targets of this compound.

Tier 1: Broad Receptor Profiling

Initially, the compound should be screened against a broad panel of receptors, transporters, and ion channels, with a focus on those involved in CNS function. Radioligand binding assays are a robust and sensitive method for this purpose.[19][20][21][22]

Diagram 1: In Vitro Evaluation Workflow

Caption: A tiered workflow for the in vitro evaluation of a novel compound.

Experimental Protocol: Radioligand Competition Binding Assay [19][20]

-

Membrane Preparation : Prepare cell membranes from a cell line or tissue expressing the target receptor.

-

Incubation : Incubate the membranes with a fixed concentration of a specific radioligand and varying concentrations of this compound.

-

Separation : Separate the bound radioligand from the unbound radioligand by rapid filtration.

-

Quantification : Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis : Determine the IC50 value and calculate the inhibitory constant (Ki) to assess the compound's affinity for the receptor.[19][20][22]

Table 2: Example Data from a Broad Receptor Binding Screen

| Target | Radioligand | % Inhibition at 10 µM |

| Serotonin Transporter (SERT) | [³H]-Citalopram | 85% |

| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | 78% |

| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | 45% |

| 5-HT2A Receptor | [³H]-Ketanserin | 92% |

| D2 Receptor | [³H]-Spiperone | 35% |

Tier 2: Functional Assays for "Hits"

Compounds that show significant activity in the binding assays should be further evaluated in functional assays to determine if they act as agonists, antagonists, or inhibitors.

If the compound binds to monoamine transporters (SERT, DAT, NET), its ability to inhibit neurotransmitter uptake should be assessed.[23][24][25][26][27]

Experimental Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay [23][24][25]

-

Cell Culture : Use cells stably expressing the human DAT.[23]

-

Pre-incubation : Pre-incubate the cells with varying concentrations of this compound.[24]

-

Uptake Initiation : Add a radiolabeled substrate, such as [³H]-dopamine, to initiate uptake.[24]

-

Uptake Termination : After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.[24]

-

Quantification : Lyse the cells and measure the intracellular radioactivity.

-

IC50 Determination : Calculate the IC50 value for uptake inhibition.

If the compound binds to a GPCR, such as the 5-HT2A receptor, a functional assay is necessary to determine its effect on downstream signaling. The 5-HT2A receptor is a Gq-coupled receptor that activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.[28][29][30][31][32]

Diagram 2: 5-HT2A Receptor Signaling Pathway

Caption: Simplified Gq signaling cascade for the 5-HT2A receptor.

Experimental Protocol: Calcium Flux Assay for 5-HT2A Receptor Activation [32]

-

Cell Loading : Load cells expressing the 5-HT2A receptor with a calcium-sensitive fluorescent dye.

-

Compound Addition : Add this compound to the cells. To test for antagonist activity, pre-incubate the cells with the compound before adding a known 5-HT2A agonist.

-

Fluorescence Measurement : Measure the change in fluorescence over time using a fluorescence plate reader to detect changes in intracellular calcium concentration.

-

Data Analysis : Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Data Interpretation and Reporting

The culmination of these in vitro assays will provide a comprehensive pharmacological and toxicological profile of this compound. The data should be synthesized to:

-

Identify Primary Targets : Determine the primary molecular targets and the compound's affinity for them.

-

Elucidate Mechanism of Action : Characterize the functional activity at the primary targets (e.g., inhibitor, antagonist).

-

Assess Safety Profile : Evaluate the potential for cytotoxicity, cardiotoxicity, and drug-drug interactions.

A thorough report should be compiled, presenting the methodologies, results, and a clear interpretation of the findings. This will form the basis for decisions regarding further preclinical and clinical development.

References

- 1. SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. I. BENZYLPIPERAZINES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 15. lnhlifesciences.org [lnhlifesciences.org]

- 16. criver.com [criver.com]

- 17. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 18. enamine.net [enamine.net]

- 19. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. moleculardevices.com [moleculardevices.com]

- 28. journals.physiology.org [journals.physiology.org]

- 29. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 30. creative-diagnostics.com [creative-diagnostics.com]

- 31. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 32. innoprot.com [innoprot.com]

Deconvoluting the Mechanism of Action: A Strategic Guide to Target Identification for 1-(3-Methyl-benzoyl)-piperazine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a bioactive compound's molecular target is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2][3] 1-(3-Methyl-benzoyl)-piperazine is a synthetic organic compound featuring a piperazine core, a scaffold present in numerous FDA-approved drugs, suggesting its potential as a valuable pharmacological agent.[4][5][6] However, without a known biological target, its therapeutic potential remains unrealized. This guide presents a comprehensive, multi-pronged strategy for the robust identification and validation of the molecular target(s) of this compound. Moving beyond a simple listing of techniques, this document provides the strategic rationale behind experimental choices, detailed operational protocols, and a framework for integrating computational, chemical, and biological data to build a high-confidence hypothesis of the compound's mechanism of action. Our approach is designed as a self-validating system, incorporating essential controls at each stage to ensure scientific rigor and trustworthiness.

Foundational Strategy: An Integrated Target Identification Workflow

Target identification is rarely a linear process. It requires a convergence of evidence from orthogonal approaches to confidently pinpoint a biological target.[3][7] Our strategy is built on a phased approach, beginning with broad, cost-effective computational methods and progressively narrowing the focus through rigorous biochemical and cellular validation.

The causality behind this multi-phase workflow is rooted in resource efficiency and confidence building. In silico methods rapidly generate hypotheses with minimal investment, while resource-intensive experimental techniques are reserved for the most promising candidates. Each phase builds upon the last, with built-in validation steps to eliminate false positives early in the process.

Figure 1: Integrated workflow for target identification.

Phase 1: In Silico Target Prediction - Charting the Possibilities

Before committing to resource-intensive chemical synthesis and proteomics, computational methods can efficiently scan the known biological space to generate initial hypotheses.[8][9] These approaches leverage the principle that molecules with similar structures or properties often interact with similar targets.[9]

Ligand-Based Approaches

These methods compare this compound to databases of compounds with known biological targets.

-

2D/3D Similarity Searching: Utilizes algorithms like Tanimoto similarity on molecular fingerprints to find known drugs or probes that are structurally analogous.

-

Pharmacophore Modeling: Identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) and searches for proteins that bind ligands with a matching pharmacophore.

-

Machine Learning Models: Platforms like SwissTargetPrediction and SEA (Similarity Ensemble Approach) use sophisticated algorithms trained on vast ligand-target datasets to predict a probability distribution of potential targets.[10]

Structure-Based Approaches

If high-quality 3D structures of potential target proteins are available, we can computationally model the physical interaction.

-

Inverse Docking: The compound is docked against a large library of protein binding sites to identify which ones it fits into with favorable energy scores.[11] This can reveal unexpected "off-targets" or novel targets.

Data Presentation: Summarizing Computational Hits

The output of these methods should be consolidated to identify consensus predictions, which have a higher probability of being correct.

| Predicted Target | Prediction Method | Confidence Score | Relevant Pathway |

| Dopamine Receptor D2 | Similarity Ensemble | 0.85 | GPCR Signaling |

| 5-HT2A Receptor | Pharmacophore Match | 0.79 | Serotonergic Signaling |

| Abl Kinase | Inverse Docking | -8.5 kcal/mol | Tyrosine Kinase Signaling |

| Phosphodiesterase 10A | Machine Learning | 0.72 | cAMP/cGMP Metabolism |

Table 1: Example summary of hypothetical in silico target predictions for this compound.

Phase 2: Chemical Probe Synthesis - Forging the Key

To experimentally identify the target protein(s), we must convert our compound of interest into a "chemical probe" – a modified version that retains its biological activity but also carries a tag for enrichment or visualization.[12][13] The design of this probe is a critical step that requires careful strategic planning.

Design Principles for a High-Fidelity Probe

-

Maintain Biological Activity: The probe must bind to the target with an affinity comparable to the parent compound. A significant loss of activity indicates that the modification site is critical for binding.

-

Strategic Linker Placement: A linker is used to attach the tag. It must be placed at a "vector-tolerant" position on the molecule—a point that does not interfere with target binding. For this compound, the secondary amine of the piperazine ring is a logical starting point for modification, as it is a common point of variation in other bioactive piperazine derivatives.[14][15]

-

Choice of Tag: The tag dictates the experimental approach.

-

Affinity Tag (e.g., Biotin): Used for pull-down experiments due to its incredibly strong and specific interaction with avidin or streptavidin.[1]

-

Photoaffinity Label (e.g., Diazirine, Benzophenone): A light-activated group that forms a covalent bond with the target protein upon UV irradiation.[16] This is invaluable for capturing transient or low-affinity interactions and reducing false positives from non-specific binders.

-

Figure 2: Conceptual design of a chemical probe.

Phase 3: Experimental Target Discovery

With a validated chemical probe in hand, we can now "fish" for its binding partners directly from a complex biological sample, such as a cell lysate or tissue homogenate.[12][17]

Affinity Purification-Mass Spectrometry (AP-MS)

This is the classic and most direct method for target identification using an affinity-tagged probe.[18][19] The workflow relies on immobilizing the probe on a solid support (e.g., streptavidin-coated beads for a biotinylated probe) to selectively capture its protein targets.

Figure 3: Workflow for Affinity Purification-Mass Spectrometry.

-